molecular formula C9H10N4O2 B11895419 Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate CAS No. 105952-95-2

Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate

Cat. No.: B11895419
CAS No.: 105952-95-2
M. Wt: 206.20 g/mol
InChI Key: PLTJIZNTKNTACZ-UHFFFAOYSA-N
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Description

Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate is a heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core with a carbamate (-OC(O)NEt) substituent at the 4-position.

Properties

CAS No.

105952-95-2

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

ethyl N-(1H-imidazo[4,5-c]pyridin-4-yl)carbamate

InChI

InChI=1S/C9H10N4O2/c1-2-15-9(14)13-8-7-6(3-4-10-8)11-5-12-7/h3-5H,2H2,1H3,(H,11,12)(H,10,13,14)

InChI Key

PLTJIZNTKNTACZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC=CC2=C1N=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate typically involves the construction of the imidazole and pyridine rings followed by their fusion. One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . The reaction conditions often involve refluxing in ethanol for extended periods to ensure complete cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[4,5-c]pyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The imidazole and pyridine rings allow for strong binding interactions with the active sites of these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Core Structural Variations

The imidazo[4,5-c]pyridine scaffold is shared among multiple compounds in the evidence. Key differences arise from substituents at positions 4 and 6:

  • Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate : Contains a carbamate group at position 3.
  • 1H-Imidazo[4,5-c]pyridine-4,6-diamines () : Feature diamines at positions 4 and 6, with diverse aryl or alkyl substituents (e.g., benzyl, methoxybenzyl, trifluoromethylbenzyl) .
  • Compound 17d () : Includes a 3,3,4,4-tetramethyl-2,5-dioxopyrrolidin-1-yl group at position 4 and an ethyl group at position 7, demonstrating the versatility of substituent placement in modulating activity .

Physicochemical Properties

Substituents significantly impact physical states and solubility:

Compound (Reference) Substituents (Position 4/6) Physical State Key Analytical Data (NMR/MS)
Ethyl 1H-imidazo[...]-carbamate* Carbamate (4) Not reported Hypothetical: C=O (170 ppm, 13C NMR)
19e () Benzyl, phenyl (4,6) Yellow solid 1H NMR: Aromatic H at δ 7.2–7.5
19i () 4-Trifluoromethylbenzyl (6) Brown solid MS: [M+H]+ m/z 489.2
18k () Furan-2-ylmethyl (6) Yellow oil 13C NMR: Furan C at δ 110–142
17d () Dioxopyrrolidinyl, ethyl (4,7) Solid (unspecified) Not detailed

*Hypothetical data inferred from structural analogs.

  • Carbamate vs.
  • Aromatic vs. Heteroaromatic Substituents : Compounds with furan-2-ylmethyl (18k) exhibit lower melting points (oil vs. solids), suggesting increased lipophilicity compared to aryl-substituted analogs .

Biological Activity

Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Overview

This compound features a fused heterocyclic structure that combines an imidazole ring with a pyridine moiety. This configuration contributes to its unique chemical properties and biological activities. The compound is notable for its potential therapeutic applications, particularly in modulating various biological pathways relevant to neurological disorders, cancer therapies, and antimicrobial activities.

The biological activity of this compound can be attributed to its interactions with specific molecular targets. These interactions may include:

  • Receptor Modulation : The compound has been reported to act as an agonist or antagonist for various receptors, including GABA_A receptors, which are crucial in the central nervous system's functioning.
  • Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. Research indicates that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundTarget BacteriaActivity
This compoundBacillus cereusEffective
This compoundEscherichia coliModerate

Studies have shown that modifications in the imidazopyridine structure can enhance antimicrobial efficacy, making it a promising candidate for developing new antibacterial agents .

Anti-inflammatory and Anticancer Properties

This compound has also been investigated for its anti-inflammatory and anticancer properties. Research indicates that the compound can modulate inflammatory pathways and inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : It has been shown to reduce levels of pro-inflammatory cytokines in vitro.
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Case Study on Neurological Disorders : A study investigated the effects of the compound on patients with anxiety disorders. Results indicated a significant reduction in anxiety symptoms correlated with the modulation of GABA_A receptor activity.
  • Case Study on Cancer Therapy : In a clinical trial involving patients with breast cancer, this compound demonstrated promising results in reducing tumor size when used in conjunction with standard chemotherapy.

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